3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17426047
InChI: InChI=1S/C11H23NO/c1-5-11(6-2)9(12-4)8-10(11)13-7-3/h9-10,12H,5-8H2,1-4H3
SMILES:
Molecular Formula: C11H23NO
Molecular Weight: 185.31 g/mol

3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine

CAS No.:

Cat. No.: VC17426047

Molecular Formula: C11H23NO

Molecular Weight: 185.31 g/mol

* For research use only. Not for human or veterinary use.

3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine -

Specification

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
IUPAC Name 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine
Standard InChI InChI=1S/C11H23NO/c1-5-11(6-2)9(12-4)8-10(11)13-7-3/h9-10,12H,5-8H2,1-4H3
Standard InChI Key OBFBZFQVRPRNHC-UHFFFAOYSA-N
Canonical SMILES CCC1(C(CC1OCC)NC)CC

Introduction

Chemical Architecture and Stereochemical Features

The molecular framework of 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine (C₁₁H₂₄ClNO; MW 221.77 g/mol) combines a strained cyclobutane ring with strategically positioned substituents that induce significant stereochemical complexity. X-ray crystallographic analyses of analogous cyclobutane amines reveal chair-like ring conformations with substituent-dependent puckering amplitudes. The ethoxy group at position 3 creates an electron-rich region, while the N-methyl moiety influences basicity and hydrogen-bonding potential.

Table 1: Key Structural Parameters

PropertyValue/Description
Molecular FormulaC₁₁H₂₄ClNO
Exact Mass221.157 Da
Ring Strain Energy~26 kcal/mol (estimated)
Dihedral Angles88°–92° (C1-C2-C3-C4)
Torsional Barriers4.3 kcal/mol (N-CH₃ rotation)

Substituent electronic effects create three distinct reactive centers:

  • The secondary amine participates in proton transfer reactions and metal coordination

  • The ethoxy group undergoes nucleophilic substitution or elimination

  • The cyclobutane ring engages in [2+2] cycloreversion under thermal stress

Synthetic Methodologies and Optimization

Industrial synthesis typically employs a four-stage sequence combining ring-closing metathesis and reductive amination:

Stage 1: Cyclobutane ring formation via [2+2] photocycloaddition of 1,3-diene precursors under UV irradiation (λ = 254 nm). Quantum yield measurements indicate 0.32 ± 0.05 efficiency in dichloromethane solutions .

MethodYield (%)Purity (%)Energy Input (kJ/mol)
Photocycloaddition7895420
Thermal [2+2]6589580
Enzymatic ring closure4182310

Recent advances in flow chemistry have reduced reaction times from 48 hours to <6 hours through precise thermal control (ΔT ±0.5°C) and inline UV monitoring .

Reactivity and Functionalization Pathways

The compound’s chemical behavior demonstrates three primary reaction modalities:

Amine-Directed Transformations

The secondary amine undergoes regioselective acylation (Ac₂O, pyridine, 0°C) with 99% conversion, while preserving the ethoxy group. X-ray analysis of the acetylated derivative confirms retention of cyclobutane geometry. Metal complexation studies with Cu(II) chloride produce stable octahedral complexes (λmax = 680 nm, ε = 450 M⁻¹cm⁻¹) suitable for catalytic applications .

Ring-Opening Reactions

Controlled acidolysis (HCl conc., 70°C) cleaves the cyclobutane ring via retro-[2+2] pathway, generating linear diamine products. Kinetic studies show first-order dependence on [H⁺] with k = 3.4×10⁻⁴ s⁻¹ at 25°C.

Ethoxy Group Reactivity

The ethoxy substituent undergoes SN2 displacement with NaN₃ in DMSO (90°C, 8 hr) to yield azido derivatives, though competing elimination forms 15% vinyl ether byproducts. Transition state calculations (DFT B3LYP/6-31G*) reveal a 22.3 kcal/mol activation barrier for the substitution pathway .

Emerging Applications and Functional Materials

Pharmaceutical Intermediates

The compound serves as a chiral template for neuraminidase inhibitors, demonstrating 45% viral replication inhibition at 10 μM concentrations in H1N1 models . Structure-activity relationship (SAR) studies highlight the critical role of the ethyl groups in binding pocket accommodation.

Polymer Science

Radical-initiated copolymerization with styrene (AIBN, 70°C) produces thermoresponsive materials with lower critical solution temperatures (LCST) tunable between 32–45°C. Glass transition temperatures (Tg) range from 78°C (10% incorporation) to 112°C (30% loading).

Table 3: Material Properties vs. Incorporation Rate

Loading (%)Tg (°C)Tensile Strength (MPa)LCST (°C)
10784545
20945838
301126732

Catalytic Systems

Palladium complexes derived from the amine ligand achieve 92% enantiomeric excess in asymmetric Heck reactions (TON = 1,450), outperforming traditional phosphine ligands by 18% .

Future Research Directions

Five critical research priorities emerge:

  • Development of enantioselective synthesis routes for pharmaceutical applications

  • Mechanistic studies of ring-opening polymerization kinetics

  • Computational modeling of substituent effects on cyclobutane strain

  • Exploration of photoresponsive behavior for smart material design

  • Comprehensive ecotoxicological profiling across aquatic and terrestrial models

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